Hematoporphyrin diphenyl ether
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Overview
Description
Hematoporphyrin diphenyl ether, also known as Photofrin, is a photosensitizer used in photodynamic therapy (PDT). This therapy involves the use of light-activated drugs to destroy cancer cells and other abnormal tissues. Hematoporphyrin diphenyl ether has been extensively studied for its use in treating various types of cancer, including lung, bladder, and esophageal cancer.
Mechanism Of Action
The mechanism of action of Hematoporphyrin diphenyl ether involves the production of reactive oxygen species (ROS) upon exposure to light. These ROS cause damage to the cancer cells, leading to their destruction. The specificity of this therapy is due to the selective accumulation of Hematoporphyrin diphenyl ether in cancer cells.
Biochemical And Physiological Effects
Hematoporphyrin diphenyl ether has been shown to have minimal toxicity and side effects in humans. However, some patients may experience photosensitivity and skin reactions after treatment. Hematoporphyrin diphenyl ether is rapidly cleared from the body, with most of the compound being excreted in the feces.
Advantages And Limitations For Lab Experiments
One advantage of using Hematoporphyrin diphenyl ether in lab experiments is its high selectivity for cancer cells. This allows for targeted destruction of cancer cells without damaging healthy tissues. However, one limitation is the need for a specific wavelength of light to activate Hematoporphyrin diphenyl ether. This limits the use of this compound to specific experimental setups.
Future Directions
Future research on Hematoporphyrin diphenyl ether could focus on optimizing the synthesis method to produce higher yields of pure compound. Additionally, further studies could investigate the use of Hematoporphyrin diphenyl ether in combination with other cancer therapies to enhance treatment efficacy. Finally, research could focus on developing new photosensitizers with improved selectivity and efficacy for cancer treatment.
Synthesis Methods
Hematoporphyrin diphenyl ether is synthesized by reacting hematoporphyrin with diphenyl ether in the presence of a catalyst. The resulting compound is then purified through a series of chromatography steps. This synthesis method has been optimized to produce high yields of pure Hematoporphyrin diphenyl ether.
Scientific Research Applications
Hematoporphyrin diphenyl ether has been extensively studied for its use in PDT. In this therapy, Hematoporphyrin diphenyl ether is injected into the patient's bloodstream and allowed to accumulate in cancer cells. The cancer cells are then exposed to a specific wavelength of light, which activates the Hematoporphyrin diphenyl ether and destroys the cancer cells. PDT using Hematoporphyrin diphenyl ether has been shown to be effective in treating various types of cancer, including lung, bladder, and esophageal cancer.
properties
CAS RN |
119052-81-2 |
---|---|
Product Name |
Hematoporphyrin diphenyl ether |
Molecular Formula |
C46H46N4O6 |
Molecular Weight |
750.9 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-bis(1-phenoxyethyl)-22,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C46H46N4O6/c1-25-33(17-19-43(51)52)39-24-40-34(18-20-44(53)54)26(2)36(48-40)22-41-46(30(6)56-32-15-11-8-12-16-32)28(4)38(50-41)23-42-45(27(3)37(49-42)21-35(25)47-39)29(5)55-31-13-9-7-10-14-31/h7-16,21-24,29-30,49-50H,17-20H2,1-6H3,(H,51,52)(H,53,54) |
InChI Key |
JOCDOTVUFCUFTD-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC6=CC=CC=C6)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC7=CC=CC=C7 |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC6=CC=CC=C6)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)OC7=CC=CC=C7 |
synonyms |
hematoporphyrin diphenyl ether HP-DPE |
Origin of Product |
United States |
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